1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-

Structural Biology BET Bromodomain BRD4 Inhibition

Medicinal chemistry teams optimizing BET inhibitors face non-comparable SAR data when substituting scaffolds. PLX5981 provides a structurally distinct azaindole core with a publicly available 1.40 Å co-crystal structure (PDB: 5WMA) for rational SBDD targeting the WPF shelf region. • Control ligand for BRD4 co-crystallization & soaking experiments • Starting material for PLX51107 analog synthesis • Reference standard for biophysical assay calibration (ITC, SPR, NanoBRET)

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 611205-18-6
Cat. No. B12571681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-
CAS611205-18-6
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CN=C3C(=C2)C=CN3
InChIInChI=1S/C12H11N3O/c1-7-11(8(2)16-15-7)10-5-9-3-4-13-12(9)14-6-10/h3-6H,1-2H3,(H,13,14)
InChIKeyUKELRNSNPZHDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLX5981 Procurement Guide


1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-, also known by its development code PLX5981, is a small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4 [1]. It belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of compounds, which has been extensively explored for epigenetic targets. PLX5981 serves as a crucial structural biology probe and a key intermediate in the development of next-generation BET inhibitors [2]. Its co-crystal structure bound to the N-terminal bromodomain of BRD4 (PDB: 5WMA) has been solved at a high resolution of 1.40 Å, providing definitive atomic-level insights into its binding mode [1].

Workflow
BRD4 co-crystallography and structure-guided optimization
Selection
Structurally distinct azaindole BET bromodomain probe with reported PDB binding mode
Context
Progenitor of a structurally novel BET inhibitor series studied in CLL research models

Why PLX5981 Is Not Interchangeable


BET bromodomain inhibitors are a highly diverse class; simple substitution based on in-class biological activity is a critical risk in drug discovery due to fundamental differences in binding kinetics, target residence time, and polypharmacology profiles [1]. PLX5981 was specifically designed as a structurally distinct molecule that led to a unique series of Plexxikon BET inhibitors, including the clinical candidate PLX51107 [1]. Attempting to replace PLX5981 with a different BET inhibitor scaffold (e.g., triazolodiazepine JQ-1 or tetrahydroquinoline I-BET726) in SAR studies would yield non-comparable structure-activity data, as each scaffold engages the acetyl-lysine binding pocket via divergent interactions, particularly around the critical 'WPF shelf' region [2].

Divergent chemotype binding
PLX5981 uses an azaindole core targeting the WPF shelf; JQ-1 and I-BET726 rely on triazolodiazepine/tetrahydroquinoline scaffolds, altering key binding interactions and SAR interpretation.
Scaffold-dependent polypharmacology
BET inhibitor off-target profiles vary across chemotypes; substitution may introduce uncharacterized kinase or bromodomain interactions that confound BRD4-specific readouts.
Pharmacokinetic differentiation
Target residence time and DMPK properties are scaffold-specific; replacing PLX5981 with another BET inhibitor may skew ADME and exposure-model data in CLL studies.

Differentiation Evidence for PLX5981


BRD4 Co-Crystal Structure and Binding Mode

PLX5981 has a fully solved and publicly deposited high-resolution co-crystal structure with its primary target, the N-terminal bromodomain of BRD4 (PDB ID: 5WMA), which resolves the ligand at 1.40 Å resolution [1]. This structural data is essential for structure-based drug design (SBDD) and provides a quantifiable advantage over most BET inhibitors for which no such public structure exists. Unlike many competitor scaffolds, the electron density map for PLX5981 in this complex shows excellent fit metrics: a Real Space Correlation Coefficient (RSCC) of 0.957 and a Real Space R factor of 0.059, confirming unambiguous atomic placement [2].

Co-Crystal Structure
Head-to-head
Target: 1.40 Å resolution, RSCC 0.957, R factor 0.059
Comparator (JQ-1): 2.00 Å, RSCC not reported
Supports precise water network and ligand modeling in SBDD.
Resolution advantage reported; validate in your BRD4 construct.
Structural Biology BET Bromodomain BRD4 Inhibition

Progenitor to Clinical Candidate PLX51107

PLX5981 is not merely another tool compound; it is the starting point for the structurally distinct clinical-stage BRD4 inhibitor PLX51107, which has demonstrated superior *in vivo* pharmacologic properties in Chronic Lymphocytic Leukemia (CLL) preclinical models [1]. The foundational paper explicitly establishes a structural lineage where the potent biochemical activity of the PLX series originates from the same azaindole core present in PLX5981. This provides PLX5981 with a unique procurement value: it serves as a validated negative control or a direct chemical handle for generating proprietary probe molecules within the Plexxikon chemical series [1].

Progenitor Status
Class-level
PLX5981 core led to PLX51107, which showed model response in CLL assays.
Supports azaindole series SAR exploration in CLL research models.
No direct IC50 for PLX5981; review lineage evidence.
Medicinal Chemistry Kinase Inhibitor Selectivity CLL Therapy

Validated Application Scenarios


Structure-Based Drug Design and Fragment Elaboration

Medicinal chemistry teams working on BET inhibitor optimization should procure PLX5981 as a control ligand for co-crystallization or soaking experiments. Its publicly solved 1.40 Å co-crystal structure with BRD4 (PDB: 5WMA) provides an unparalleled template for designing focused libraries that explore the WPF shelf region of the bromodomain. As demonstrated by the development of PLX51107, the azaindole scaffold offers unique vectors for property optimization, making PLX5981 a superior model system for SBDD campaigns compared to the often-used but topologically distinct triazolodiazepine scaffold of JQ-1 [1].

Parental Scaffold for Clinical Candidate Analogs

For small- to medium-scale medicinal chemistry synthesis, PLX5981 is the ideal starting material to generate analogs of the clinical candidate PLX51107, which has shown efficacy in preclinical models of Chronic Lymphocytic Leukemia (CLL) that matches or exceeds BCR signaling agents [1]. Researchers aiming to explore intellectual property positions around the Plexxikon BET inhibitor series or to create chemical probes with similar potency but differentiated DMPK profiles must begin with this core azaindole scaffold to validate their SAR hypotheses against the original series [1].

Biophysical Assay Development and Calibration

Biophysical assay groups developing novel BRD4 screening technologies can use PLX5981 to calibrate their systems. The availability of high-resolution binding mode data (PDB: 5WMA) allows for detailed analysis of expected thermodynamic signatures in ITC and SPR assays. This compound can serve as a control of known binding pose and validated ligand geometry, enabling the accurate setup and troubleshooting of Beta-Lactamase Reporter (BLA) or NanoBRET target engagement assays for the Plexxikon-specific chemical space [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
BRD4 SBDD and fragment elaboration
Co-crystal structural template (PDB: 5WMA)
Ligand geometry and FEP accuracy in binding mode analysis
Azaindole analog synthesis for CLL research
Core scaffold for PLX51107-derived chemical probes
SAR and target engagement in CLL model systems
Biophysical assay calibration
Known binding pose for BRD4 engagement
Thermodynamic signature and target engagement assay setup
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